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A Comparative Guide to Commercial Metatartaric Acid Preparations for Tartrate Stabilization
in Wine

For researchers and professionals in the wine industry, selecting the appropriate metatartaric
acid preparation is crucial for ensuring the tartrate stability of bottled wines. Metatartaric acid,
a polyester of L-tartaric acid, functions as a protective colloid to inhibit the crystallization of
potassium bitartrate (KHT) and calcium tartrate.[1] However, its effectiveness and longevity are
influenced by its physicochemical properties, which can vary between commercial
preparations. This guide provides a comparative overview of these properties, details on
experimental evaluation protocols, and a summary of the mechanism of action.

Mechanism of Action

Metatartaric acid acts by adsorbing onto the surface of microscopic tartrate crystals, thereby
inhibiting their growth into larger, visible precipitates.[1] This protective effect is temporary, as
metatartaric acid hydrolyzes back to tartaric acid over time, with the rate of hydrolysis being
highly dependent on storage temperature and the pH of the wine.[2][3] Higher temperatures
and higher pH values accelerate this degradation, reducing the long-term stability of the treated
wine.[3]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b12092344?utm_src=pdf-interest
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://openknowledge.fao.org/server/api/core/bitstreams/ac4925fc-839e-4f80-8f09-09dfb78ae87f/content
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://openknowledge.fao.org/server/api/core/bitstreams/ac4925fc-839e-4f80-8f09-09dfb78ae87f/content
https://www.benchchem.com/product/b12092344?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7448071/
http://www.tartric-med.com/en/produit/acide-meta-tartrique/
http://www.tartric-med.com/en/produit/acide-meta-tartrique/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12092344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Wine System

Intervention
. Potassium Bitartrate
Adsorption > i
Metatartaric Acid |-}--——-- e (Micro-crystals) Crystal Growth Visible Tartrate
(Protective Colloid) | | Precipitate (Crystals)
| | Inhibition of Growth

1

Click to download full resolution via product page

Mechanism of metatartaric acid action.

Comparative Analysis of Physicochemical
Properties

The performance of a commercial metatartaric acid preparation is largely determined by its
degree of esterification and molecular weight distribution. A higher degree of esterification is
generally associated with greater inhibitory effectiveness.[4] While direct comparative studies of
branded products are not readily available in scientific literature, data from technical datasheets
and regulatory assessments provide a baseline for comparison.

A technical assessment by the Joint FAO/WHO Expert Committee on Food Additives (JECFA)
summarized the analytical results for five commercial batches of metatartaric acid, providing a

representative range of properties found in the market.[1]

Table 1: Physicochemical Properties of Commercial Metatartaric Acid Batches
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Parameter Batch 1 Batch 2 Batch 3 Batch 4 Batch 5

Low
Molecular
Weight (Mn)
(kDa)

3.52 2.50 0.25 1.11 1.50

Medium
Molecular
Weight (Mw)
(kDa)

8.90 5.80 1.20 2.90 4.10

High
Molecular
Weight (Mz)
(kDa)

40.9 155 3.40 8.30 11.2

Polydispersity
Index (PDI) 11.6 6.2 13.6 7.5 7.5
(Mz/Mn)

Source: Adapted from the 87th JECFA - Chemical and Technical Assessment (CTA)[1]

Several manufacturers also provide specifications for their products, highlighting the degree of
esterification as a key quality indicator.

Table 2: Specifications of Selected Commercial Metatartaric Acid Preparations | Product
Name | Manufacturer | Degree of Esterification | Key Features | | :--- | :--- | :=-- | :=-- | :--- | | AMT
Plus Quality | Enartis | 38 to 41 | High esterification rate for long-lasting effect.[5] | |
Metatartaric Acid V40 | Martin Vialatte | ~39 | Stated as having maximal and constant
efficiency.[6] | | Metatartaric Acid V33 | Martin Vialatte | 33 to 35 | Designed for specific
applications like Champagne and wines with proteins.[6] | | Metatartaric Acid stabilizer | Eaton
| High (value not specified) | Production process guarantees a high degree of esterification. |

Experimental Protocols for Evaluation

To conduct a comparative study of different metatartaric acid preparations, researchers can
employ standardized methodologies to assess both the product's characteristics and its
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performance in wine.

Protocol 1: Determination of Degree of Esterification

This method allows for the quantification of the total free and esterified acid in a sample, from
which the degree of esterification can be calculated.[7]

Materials:

Metatartaric acid sample

1 M Sodium Hydroxide (NaOH) solution

0.5 M Sulfuric Acid (H2S0a)

Bromothymol blue indicator

250 ml Erlenmeyer flask

Burette

Procedure:

o Accurately weigh approximately 1 g of the metatartaric acid sample and dissolve it in 50 ml
of recently boiled and cooled distilled water.

e Add a few drops of bromothymol blue indicator to the solution.

o Titrate with 1 M NaOH solution until the indicator turns bluish-green (pH ~7). Record the
volume of NaOH used (n).

 To this neutralized solution, add a known excess of 1 M NaOH (e.g., 20 ml).

» Stopper the flask and allow it to stand for 2 hours at room temperature to ensure complete
de-esterification (saponification).

 Titrate the excess NaOH with 0.5 M H2SOa until the bluish-green endpoint is reached.
Record the volume of H2SOa4 used (n').
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» The degree of esterification is calculated based on the amounts of NaOH consumed in the
initial titration and for saponification.
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Workflow for determining the degree of esterification.

Protocol 2: Evaluation of Tartaric Stability in Wine (Mini-
Contact Test)

This protocol assesses the effectiveness of a metatartaric acid preparation in preventing KHT
crystallization in a wine sample.

Materials:

o Unstable wine sample (pre-tested for tartrate instability)

o Commercial metatartaric acid preparations

o Potassium bitartrate (KHT) powder (finely ground)

e Test tubes

» Refrigerator or cooling bath at -4°C

o Conductivity meter (optional, for more quantitative results)
Procedure:

e Prepare solutions of each metatartaric acid preparation according to the manufacturer's
instructions (e.g., at a concentration of 10 g/hL or 100 mg/L).

¢ Dispense the unstable wine into a series of test tubes, including a control sample with no
additives.

o Add the prepared metatartaric acid solutions to the respective test tubes.

e Add a small, consistent amount of KHT powder (e.g., 4 g/L) to each tube to act as
crystallization nuclei.

o Agitate the tubes to ensure thorough mixing.
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» Store the test tubes at -4°C for a specified period (e.g., 6 hours).

 After the cold treatment, visually inspect the samples for the formation of crystalline
precipitates. The absence of crystals indicates effective stabilization.

e For a quantitative assessment, measure the electrical conductivity of the wine before and
after the cold test. A smaller decrease in conductivity corresponds to better stabilization, as
fewer ions have precipitated out of the solution.
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Workflow for the Mini-Contact Test.
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Conclusion

The selection of a commercial metatartaric acid preparation should be based on its intended
application and the desired duration of stability. Products with a higher degree of esterification
are generally more effective and provide longer-lasting protection.[6] However, as direct
comparative performance data is scarce, it is recommended that wineries and research
institutions conduct their own evaluations using standardized protocols, such as those detailed
in this guide. This will ensure the selection of the most cost-effective and appropriate product
for achieving tartrate stability in their wines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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